Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate
Description
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methoxymethyl group at position 6, a methyl group at position 2, and an ethyl carboxylate at position 4 (Figure 1). Synthesized via Suzuki coupling reactions, this compound was purified using column chromatography (petroleum ether:ethyl acetate, 7:3) to yield a white crystalline solid with a melting point of 177–178°C . Key spectroscopic data include:
- IR: νmax = 1589.2 cm⁻¹ (C=O stretch).
- ¹H NMR (CDCl₃): δ 8.60 (s, 1H, Ar-H), 3.97 (s, 3H, O–CH₃), 2.89 (s, 3H, Ar–CH₃), 1.37 (s, 12H, Bpin–CH₃).
The methoxymethyl substituent enhances solubility in organic solvents, while the ethyl carboxylate group provides reactivity for further derivatization, making it a versatile intermediate in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(13)9-5-8(6-14-3)11-7(2)12-9/h5H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOQBAOZCYHGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules through various chemical transformations, including:
- Nucleophilic Substitutions: The methoxymethyl group can undergo reactions to form new carbon-carbon or carbon-nitrogen bonds.
- Condensation Reactions: It can react with other functional groups to produce more complex heterocycles.
This compound is particularly valuable in synthesizing derivatives that may exhibit enhanced biological activity or improved solubility characteristics.
Medicinal Chemistry
Pyrimidine derivatives are known for their diverse pharmacological properties. This compound has potential applications in drug development due to:
- Antitumor Activity: Similar pyrimidine compounds have shown efficacy in inhibiting tumor cell proliferation by interfering with DNA synthesis.
- Antimicrobial Properties: Its structural features may contribute to antimicrobial activities against various pathogens.
- Enzyme Inhibition: The compound may interact with specific enzymes, modulating biological pathways relevant to disease processes.
Agrochemicals
The compound's reactivity allows for its use in developing agrochemicals, including herbicides and pesticides. Its ability to modify biological pathways can be harnessed to create compounds that target specific pests or diseases in crops.
Case Study: Antitumor Activity
A study investigated the antitumor properties of pyrimidine derivatives similar to this compound. The findings indicated that these compounds could inhibit the growth of specific cancer cell lines by inducing apoptosis through DNA damage mechanisms.
Case Study: Antimicrobial Efficacy
Research has demonstrated that certain pyrimidine derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound's structural characteristics suggest it could similarly exhibit such properties, warranting further investigation.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | Versatile reactivity for diverse transformations |
| Medicinal Chemistry | Antitumor and antimicrobial activities | Potential drug development candidates |
| Agrochemicals | Development of herbicides and pesticides | Targeted action against agricultural pests |
Mechanism of Action
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is similar to other pyrimidine derivatives, such as cytosine, thymine, and uracil. its unique structural features, such as the methoxymethyl group and the ester functional group, distinguish it from these compounds. These differences contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Pyrimidine Derivatives
*Calculated based on molecular formula.
Substituent Effects on Physicochemical Properties
- Methoxymethyl vs. Furan-2-yl (Position 6) :
The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., ethyl acetate) compared to the hydrophobic furan-2-yl group in Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate . - Methoxymethyl vs. Hydroxy (Position 2) :
Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate exhibits hydrogen-bonding capacity due to the hydroxyl group, enhancing aqueous solubility but reducing stability under acidic conditions compared to the methoxymethylated analogue . - Aromatic vs.
Biological Activity
Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative recognized for its significant biological activity, particularly in medicinal chemistry. This compound is characterized by a methoxymethyl group at the 6-position and an ethyl ester at the carboxylic acid group, which contributes to its diverse pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism of action includes:
- Inhibition of Enzymes : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation, which is vital in antiviral and anticancer applications.
- Modulation of Cellular Processes : It can influence cellular processes such as apoptosis and cell signaling pathways, potentially affecting gene expression and metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antiviral Properties : The compound has shown efficacy against various viral strains by disrupting viral replication mechanisms.
- Anticancer Activity : Studies have demonstrated its potential in inhibiting tumor growth and metastasis in different cancer models, including breast cancer.
- Antimicrobial Effects : It has been evaluated for its ability to combat bacterial infections, showing promising results against several pathogens.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylate | Similar pyrimidine core with different alkyl substituents | Enhanced lipophilicity |
| Ethyl 5-amino-2-methoxypyrimidine-4-carboxylate | Amino group at position 5 | Potentially higher bioactivity due to amino substitution |
| Ethyl 6-chloropyrimidine-4-carboxylate | Chlorine substituent instead of methoxymethyl | Different reactivity patterns due to electronegative chlorine |
Case Studies
- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral loads in infected animal models. The compound was administered at varying doses, revealing a dose-dependent response in viral inhibition.
- Cancer Research : In a preclinical trial involving MDA-MB-231 triple-negative breast cancer cells, the compound exhibited an IC50 value indicating potent cytotoxicity. The treatment led to increased apoptosis rates compared to control groups, highlighting its potential as a therapeutic agent.
- Antimicrobial Activity : Laboratory tests against common bacterial strains showed that this compound inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and esterifications. Its applications extend beyond medicinal chemistry; it serves as a building block for more complex organic compounds and is utilized in the study of nucleic acid interactions.
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate typically involves:
- Construction of the pyrimidine ring with the desired substitution pattern.
- Introduction of the methoxymethyl group at the 6-position via alkylation or nucleophilic substitution.
- Formation of the ethyl ester at the 4-position through esterification or direct incorporation during ring synthesis.
Key Preparation Methods
Alkylation of 2-methylpyrimidin-4-carboxylate Derivatives
One common approach involves alkylation of a 2-methylpyrimidine-4-carboxylate intermediate with a methoxymethyl halide (e.g., methoxymethyl chloride or bromide) under basic conditions.
-
- Base: Potassium carbonate or similar mild base.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: Elevated temperatures (60–80°C) to promote substitution.
-
- The nucleophilic site at the 6-position of the pyrimidine ring (activated by electron-withdrawing ester group) attacks the electrophilic methoxymethyl halide, forming the methoxymethyl substituent.
-
- Use of anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
- Controlled temperature to minimize side reactions.
Multi-Step Synthesis via Pyrimidine Ring Functionalization
Starting from 2-methyl-5-bromopyrimidine derivatives, a sequence of substitution and esterification reactions can be used to introduce the desired groups:
Step 1: Preparation of 2-methyl-5-bromopyrimidine via diazotization and Sandmeyer reactions from 2-amino-5-bromopyrimidine, or halogenation of 2-hydroxy-5-bromopyrimidine.
Step 2: Nucleophilic substitution at the 5-bromo position with carboxylic diesters to introduce the ester group at the 4-position.
Step 3: Alkylation or substitution at the 6-position with methoxymethyl reagents under basic and heated conditions.
Step 4: Hydrolysis and decarboxylation steps under acidic conditions to finalize the ester functionality.
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- Organic solvents: Toluene, xylene, tetrahydrofuran, or 2-methyltetrahydrofuran.
- Bases: Potassium tert-butoxide (20% in THF) or sodium tert-amylate (40% in toluene).
- Temperatures: 0–85°C for substitution; 100–125°C for hydrolysis/decarboxylation.
This method is noted for industrial scalability due to readily available raw materials and relatively mild reaction conditions.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent(s) | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Diazotization + Sandmeyer | 2-amino-5-bromopyrimidine, sodium nitrite, acid | -4 to 4 | Sulfuric acid, hydrobromic acid | Formation of 2-fluoro-5-bromopyrimidine |
| 2 | Halogenation | 2-hydroxy-5-bromopyrimidine, phosphorus oxychloride | 80–85 | Toluene or xylene | Formation of 2-chloro-5-bromopyrimidine |
| 3 | Nucleophilic substitution | Carboxylic diester, base (K tert-butoxide or Na tert-amylate) | 0–80 | THF or 2-methyltetrahydrofuran | Substitution to introduce ester group |
| 4 | Hydrolysis/Decarboxylation | Hydrochloric acid or potassium carbonate/DMSO | 100–125 | Aqueous or DMSO | Final ester formation and purification |
Research Findings and Optimization Insights
- The use of potassium tert-butoxide in THF as a base provides efficient nucleophilic substitution with high selectivity and yield.
- Reaction temperatures below 80°C minimize side reactions such as elimination or over-alkylation.
- Hydrolysis and decarboxylation steps require controlled heating (100–105°C) to ensure complete conversion without degradation.
- Use of 2-methyltetrahydrofuran as a solvent offers greener alternatives with comparable yields.
- The molar ratio of reagents is critical; typically, a slight excess of base and nucleophile (1:1.1–1.15) improves conversion rates.
Summary Table of Preparation Methods
| Preparation Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Alkylation of 2-methylpyrimidin-4-carboxylate | Direct alkylation with methoxymethyl halide | Simple, straightforward, good yield | Requires pure intermediates, sensitive to moisture |
| Multi-step from 2-methyl-5-bromopyrimidine | Diazotization, halogenation, substitution, hydrolysis | Industrially scalable, cost-effective | Multi-step, requires careful temperature control |
| Esterification during ring synthesis | Formation of pyrimidine ring with ester group | One-pot approach possible | May have lower selectivity, requires optimization |
Additional Notes
- The methoxymethyl substituent is sensitive to acidic and basic hydrolysis; thus, reaction conditions must be carefully controlled to preserve this group.
- Purification is typically done by crystallization or column chromatography using silica gel with ethyl acetate/hexane mixtures.
- Analytical characterization includes NMR, IR, and mass spectrometry to confirm substitution patterns and purity.
Q & A
Q. What synthetic methodologies are effective for preparing Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate, and how do reaction parameters influence yield?
The compound is typically synthesized via multi-step routes involving cyclization or condensation reactions. For example:
- Biginelli reaction : A one-pot condensation of aldehydes, β-ketoesters, and thioureas/urea derivatives under acidic conditions (e.g., HCl or Lewis catalysts) can yield pyrimidine scaffolds .
- Cyclization steps : Post-condensation modifications, such as reactions with 3-amino-5-methylisoxazole, can introduce functional groups like methoxymethyl substituents .
Key parameters :- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization yields.
- Temperature : Controlled heating (80–100°C) minimizes side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation, and how are they applied?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm and ester carbonyls at δ ~165–170 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and spatial proximity .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₁H₁₆N₂O₄) and fragmentation patterns .
- Infrared spectroscopy (IR) : Ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-O-C vibrations (methoxymethyl) at ~1100 cm⁻¹ .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in inert atmospheres.
- Light sensitivity : UV exposure degrades the ester group; use amber glassware.
- Solvent compatibility : Stable in dry DMSO or ethanol; avoid aqueous bases to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in the compound’s structure?
- Single-crystal analysis : Crystallize the compound in solvents like ethyl acetate/hexane. Use SHELXL for refinement to determine bond lengths, angles, and torsional parameters (e.g., methoxymethyl group orientation) .
- Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity in the pyrimidine core, which influences reactivity and intermolecular interactions .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Q. How does the compound interact with biological targets, and what structural modifications enhance activity?
- Docking studies : PyMol/AutoDock models show the methoxymethyl group engages in hydrophobic interactions with enzyme active sites (e.g., kinases).
- SAR modifications :
- Replace the ethyl ester with bulkier groups (e.g., benzyl) to improve binding affinity.
- Introduce electron-withdrawing substituents (e.g., -Cl) at C2 to stabilize transition states .
Q. How should researchers address discrepancies between experimental and computational data on molecular geometry?
- Validation : Cross-reference crystallographic data (bond angles, torsion) with DFT-optimized structures to identify outliers.
- Error analysis : Assess refinement parameters (e.g., R-factor in SHELXL) and basis set limitations in computational models .
Data Contradiction Analysis
Q. Conflicting NMR assignments for methoxymethyl protons: How to resolve?
- Solution : Use DEPT-135 or HSQC to distinguish -OCH₂- from -CH₃ groups. Compare with analogous compounds (e.g., Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) .
Q. Discrepancies in reaction yields reported for Biginelli vs. cyclization routes
- Root cause : Competing pathways (e.g., enolization in Biginelli vs. side-product formation in cyclization).
- Mitigation : Optimize stoichiometry (1:1.2:1 aldehyde:β-ketoester:urea) and monitor reaction progress via TLC .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
